[4-(2-Methoxyphenoxy)phenyl]methanamine
Description
Global Significance of Phenolic Ether and Amine Scaffolds in Contemporary Chemical Science
The phenolic ether and amine functional groups are cornerstones of modern medicinal and materials chemistry. nih.govacs.orgnsf.gov Phenolic ethers are prevalent in numerous natural products and pharmaceuticals, offering metabolic stability and the ability to act as a hydrogen bond acceptor without being a donor. wikipedia.org This property is crucial in drug design for optimizing pharmacokinetic profiles. wikipedia.org The diaryl ether linkage, a key feature of the title compound, is found in a variety of biologically active molecules, including the antibiotic vancomycin. dntb.gov.ua
Amines, particularly primary amines, are fundamental building blocks in organic synthesis and are ubiquitous in biologically active compounds. numberanalytics.comvedantu.com The basicity of the amine group allows for the formation of salts, which can enhance water solubility, a critical factor for drug administration. auburn.edu Furthermore, the protonated form of an amine can establish vital ionic interactions with biological targets like enzymes and receptors. auburn.edu The amine functional group is a key component in a vast range of pharmaceuticals, including analgesics, anesthetics, and antihistamines. vedantu.com
The Contextual Importance of [4-(2-Methoxyphenoxy)phenyl]methanamine within Modern Organic Chemistry Research
This compound is a molecule that elegantly combines the phenolic ether and primary amine scaffolds. Its structure, featuring a diaryl ether bridge connecting a methoxy-substituted phenyl ring to a benzylamine (B48309) moiety, makes it an interesting target for synthetic exploration and a potential building block for more complex molecules. While specific research on this exact compound is not widely published, its architecture is representative of a class of compounds with significant potential in medicinal chemistry and materials science. The methoxy (B1213986) group can influence the compound's electronic properties and conformation, potentially modulating its interaction with biological targets. The benzylamine portion provides a reactive handle for further functionalization and a site for crucial intermolecular interactions.
Historical Trajectories and Modern Relevance of Related Chemical Architectures in Academic Investigations
The synthesis of the diaryl ether core of this compound has been a subject of extensive research. Historically, the Ullmann condensation, first reported in the early 20th century, was the primary method for forming C-O bonds between aryl groups. wikipedia.orgresearchgate.net This reaction traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net
Modern organic synthesis has seen the development of milder and more efficient methods. The Buchwald-Hartwig and Chan-Lam cross-coupling reactions, which are palladium- and copper-catalyzed respectively, have revolutionized the synthesis of diaryl ethers. nih.govresearchgate.net These methods offer greater functional group tolerance and generally proceed under much milder conditions. acs.orgorganic-chemistry.org For instance, the Ullmann-type coupling can now be accelerated by various ligands, allowing the reaction to proceed at lower temperatures. nih.gov
The synthesis of the benzylamine moiety can be achieved through several established routes. A common method is the reductive amination of a corresponding aldehyde, in this case, 4-(2-methoxyphenoxy)benzaldehyde (B1627329). This can be accomplished by forming a Schiff base with an ammonia (B1221849) source, followed by reduction with agents like sodium borohydride (B1222165). mdpi.com
Articulation of Advanced Research Objectives and Scope for In-depth Studies on this compound
Given the limited specific research on this compound, there is a broad scope for future investigations. Key research objectives could include:
Development of Efficient Synthesis: Establishing a high-yield, scalable, and cost-effective synthetic route to this compound and its derivatives is a primary objective. This would enable further study of its properties and potential applications.
Physicochemical Characterization: A thorough analysis of the compound's physicochemical properties, such as its pKa, solubility, and lipophilicity, would be essential for predicting its behavior in various systems. nih.gov Computational studies, such as Density Functional Theory (DFT), could provide insights into its electronic structure and reactivity. nih.gov
Exploration of Biological Activity: The structural motifs of this compound suggest potential for biological activity. Screening the compound against a range of biological targets, such as enzymes and receptors implicated in disease, could uncover therapeutic potential.
Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substitution pattern on the aromatic rings or the amine functionality would be a crucial step. Subsequent SAR studies could elucidate the structural requirements for any observed biological activity and guide the design of more potent and selective compounds.
Detailed Research Findings
As a compound that is not extensively documented in publicly available research literature, specific experimental findings for this compound are not available. However, based on the vast body of research on related aryloxyarylmethanamine compounds, we can infer its likely chemical properties and reactivity.
Below is a table of predicted and known properties of structurally related compounds to provide context for the potential characteristics of this compound.
| Property | This compound (Predicted) | 4-Methoxybenzylamine (Known) | {4-fluoro-3-[(2-methoxyphenoxy)methyl]phenyl}methanamine (Analog) |
| Molecular Formula | C₁₄H₁₅NO₂ | C₈H₁₁NO | C₁₅H₁₆FNO₂ |
| Molecular Weight | 229.27 g/mol | 137.18 g/mol | 261.29 g/mol |
| Appearance | Likely a liquid or low-melting solid | Colorless to slightly yellow liquid | Not specified |
| Boiling Point | Predicted to be >300 °C | 236-237 °C | Not specified |
| Solubility | Expected to be soluble in organic solvents | Soluble in chloroform, methanol | Not specified |
| Reactivity | The primary amine is expected to be nucleophilic and basic. The diaryl ether is generally stable but can be cleaved under harsh conditions. | A primary amine that undergoes typical reactions like acylation, alkylation, and formation of Schiff bases. | A primary amine with expected similar reactivity. The fluorine atom may influence electronic properties. |
Data for known compounds is sourced from publicly available chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methoxyphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBFKTZKEZHQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 4 2 Methoxyphenoxy Phenyl Methanamine and Its Derivatives
Strategic Retrosynthetic Analysis for [4-(2-Methoxyphenoxy)phenyl]methanamine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected.
The primary disconnection points in the target molecule are the carbon-nitrogen bond of the benzylamine (B48309) and the carbon-oxygen bond of the diaryl ether. A logical retrosynthetic approach would first disconnect the C-N bond, as the aminomethyl group can be introduced in a late-stage functionalization step. This leads to the precursor 4-(2-methoxyphenoxy)benzaldehyde (B1627329).
A subsequent disconnection of the diaryl ether C-O bond in 4-(2-methoxyphenoxy)benzaldehyde suggests two possible synthetic routes, arising from the two possible bond cleavages. These disconnections lead to guaiacol (B22219) and 4-fluorobenzaldehyde (B137897) or 2-methoxyphenol and 4-hydroxybenzaldehyde (B117250) as potential starting materials. The choice between these routes would depend on the availability and reactivity of the starting materials and the efficiency of the coupling reaction.
Exploration of Convergent and Divergent Synthetic Pathways for the Target Compound
Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound and its derivatives.
A convergent synthesis would involve the separate synthesis of two or more fragments of the molecule, which are then combined in the final steps to form the target compound. For this compound, a convergent approach would involve the synthesis of 4-(2-methoxyphenoxy)benzaldehyde and a suitable amine precursor, which are then coupled.
A divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. In this context, 4-(2-methoxyphenoxy)benzaldehyde could serve as a key intermediate from which a library of derivatives could be synthesized by reacting it with various amines or by further modifying the aldehyde functional group.
The synthesis of this compound can be achieved through well-established chemical transformations. The formation of the diaryl ether linkage can be accomplished via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a copper- or palladium-catalyzed coupling reaction. The conversion of the aldehyde to the primary amine is typically achieved through reductive amination.
The optimization of these reactions is crucial for achieving high yields and purity. This can involve screening different catalysts, ligands, bases, solvents, and reaction temperatures. For instance, in the synthesis of related secondary amines, the condensation of primary amines with corresponding aldehydes followed by reduction with sodium borohydride (B1222165) is a common and efficient method. mdpi.com
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 4 | 85 |
| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 2 | 92 |
| 3 | H₂/Pd-C | Ethanol | 50 | 6 | 95 |
| 4 | NaCNBH₃ | Methanol/AcOH | 25 | 8 | 88 |
This is a hypothetical data table for illustrative purposes.
Recent advances in organic synthesis offer novel routes to compounds like this compound with improved efficiency and selectivity. For the diaryl ether formation, modern cross-coupling reactions using palladium or copper catalysts with specifically designed ligands can offer milder reaction conditions and broader substrate scope. For instance, aryne chemistry presents a mild and efficient method for the synthesis of phenoxy derivatives. nih.gov
For the introduction of the aminomethyl group, innovative methods such as direct C-H amination could potentially streamline the synthesis by avoiding the pre-functionalization of the aromatic ring. While not yet reported for this specific molecule, the development of such routes is an active area of research. A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, utilized a multi-step process starting from 2-nitrochlorobenzene, highlighting the potential for creative synthetic design. ccspublishing.org.cn
Mechanistic Insights into Key Reaction Steps in the Synthesis of this compound
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. The Ullmann condensation for the diaryl ether formation is believed to proceed through a copper(I) alkoxide intermediate that undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the ether linkage.
The reductive amination process typically involves two key steps. First, the aldehyde reacts with ammonia (B1221849) (or an ammonia source) to form an imine intermediate. In the second step, the imine is reduced to the corresponding amine. The choice of reducing agent is critical; for instance, sodium borohydride is a mild reducing agent suitable for this transformation. mdpi.com
Isolation and Purification Techniques Employed in Advanced Synthetic Campaigns for this compound
The isolation and purification of the final product and intermediates are critical for obtaining high-purity this compound. Common techniques include:
Extraction: To separate the product from the reaction mixture based on its solubility.
Crystallization: An effective method for purifying solid compounds. The choice of solvent is crucial for obtaining high-quality crystals.
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption on a stationary phase. Different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases can be used to optimize the separation.
Preparative High-Performance Liquid Chromatography (HPLC): Used for the final purification of small quantities of the compound to a very high purity.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Crystallization | Differential solubility | High purity, scalable | Can be time-consuming, not suitable for all compounds |
| Column Chromatography | Differential adsorption | Versatile, applicable to a wide range of compounds | Can be labor-intensive, uses large volumes of solvent |
| Preparative HPLC | Differential partitioning | High resolution, automated | Expensive, limited sample capacity |
This is a hypothetical data table for illustrative purposes.
Precursor Synthesis and Characterization for Directed Synthesis of this compound
The successful synthesis of the target compound relies on the efficient preparation and characterization of its key precursors. The synthesis of 4-(2-methoxyphenoxy)benzaldehyde is a crucial step. This can be achieved, for example, by the reaction of 4-fluorobenzaldehyde with guaiacol in the presence of a suitable base and catalyst.
The characterization of precursors and the final product is essential to confirm their identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Elemental Analysis: To determine the elemental composition of the compound.
For example, in the synthesis of a related Schiff base, characterization was performed using time-of-flight MS, ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy. researchgate.net
Sophisticated Spectroscopic and Structural Elucidation for Research Applications
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Studies
High-field NMR spectroscopy is a powerful, non-destructive technique used to probe the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. For [4-(2-Methoxyphenoxy)phenyl]methanamine, NMR studies would provide detailed insights into its conformational preferences and the electronic landscape of its aromatic systems.
In a typical ¹H NMR spectrum, the protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, integrating to two protons. The chemical shift of these protons would be influenced by the electron-donating or -withdrawing nature of the substituted phenyl ring. The aromatic protons would exhibit complex splitting patterns (multiplets) in the downfield region of the spectrum, arising from spin-spin coupling between adjacent protons. The precise chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton to its position on the two phenyl rings.
The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbon atom of the methoxy (B1213986) group (-OCH₃) would appear as a distinct singlet in the upfield region. The carbons of the two aromatic rings and the methylene (B1212753) bridge would resonate in the downfield region, with their chemical shifts being sensitive to the local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂NH₂ | ~3.8 | ~45 |
| -OCH₃ | ~3.9 | ~56 |
| Aromatic C-H | 6.8 - 7.5 | 110 - 160 |
| Aromatic C (quaternary) | - | 120 - 160 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
High-resolution mass spectrometry is instrumental in determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₅NO₂), the expected exact mass would be calculated with high precision, confirming its molecular formula.
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. By subjecting the parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable [4-(2-methoxyphenoxy)phenyl]methyl cation. Further fragmentation of the ether linkage or the aromatic rings would provide additional structural confirmation.
X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture and Intermolecular Interactions
Furthermore, the crystal structure would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N or N-H···O) and potential π-π stacking interactions between the aromatic rings. These interactions govern the packing of molecules in the crystal lattice and influence the material's bulk properties.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Reactivity Studies
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification and characterization of the compound.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ether linkage would give rise to strong absorptions in the 1000-1300 cm⁻¹ region. Bending vibrations for the amine and aromatic rings would be observed at lower wavenumbers.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-C skeletal framework.
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |
| Aryl Ether (C-O-C) | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
Chiroptical Spectroscopy for Chiral Analogues or Precursors
While this compound itself is not chiral, chiroptical spectroscopy techniques such as circular dichroism (CD) would be highly relevant for the study of its chiral derivatives or precursors. If a chiral center were introduced into the molecule, for instance, by substitution on the methylene bridge, CD spectroscopy could be used to determine the absolute configuration of the enantiomers and to study stereoselective interactions. The Cotton effects observed in the CD spectrum would correspond to the electronic transitions of the aromatic chromophores, and their signs and magnitudes would be sensitive to the chiral environment.
Theoretical and Computational Investigations of 4 2 Methoxyphenoxy Phenyl Methanamine
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which a wealth of information can be derived.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the molecular geometry of compounds like [4-(2-Methoxyphenoxy)phenyl]methanamine to find its most stable three-dimensional structure.
Once the optimized geometry is found, DFT can be used to calculate various electronic properties that are crucial for predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. epstem.net A smaller gap suggests the molecule is more likely to be reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. epstem.net
Table 1: Illustrative DFT-Calculated Properties for this compound Calculated using DFT with B3LYP functional and 6-311++G(d,p) basis set.
| Property | Calculated Value | Interpretation |
|---|---|---|
| Total Energy | -805.123 Hartrees | Represents the total electronic energy of the optimized molecule. |
| HOMO Energy | -5.85 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |
| LUMO Energy | -0.21 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.64 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.15 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Ab Initio Methods for Precise Electronic Structure and Spectroscopic Parameter Prediction
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for electronic structure calculations, albeit at a greater computational expense. These methods are invaluable for obtaining precise predictions of spectroscopic parameters.
For this compound, ab initio calculations can be employed to predict vibrational frequencies corresponding to its infrared (IR) spectrum. epstem.net By calculating the second derivatives of the energy with respect to atomic positions, one can simulate the IR spectrum, which helps in identifying characteristic functional groups. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net Comparing these theoretical spectra with experimental data can confirm the molecule's structure and conformation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects on this compound
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment.
The flexibility of this compound is crucial to its function, particularly its ability to bind to biological targets. nih.gov The molecule has several rotatable bonds, leading to a large number of possible conformations. uky.edumdpi.com MD simulations can explore this conformational landscape, revealing the most populated conformational states and the energy barriers between them. This information is critical, as the "bioactive" conformation required for binding to a receptor may not be the lowest energy conformation in isolation. mdpi.com
Furthermore, MD simulations are essential for studying solvent effects. The behavior of a molecule can change dramatically in different solvents. researchgate.net By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent influences the conformational preferences of this compound through interactions like hydrogen bonding. This is particularly important for the amine group, which can act as a hydrogen bond donor and acceptor.
In Silico Prediction of Potential Binding Interactions with Biological Macromolecules (e.g., proteins, DNA)
Understanding how a molecule interacts with biological targets is a cornerstone of drug discovery. In silico techniques, particularly molecular docking, are used to predict the binding mode and affinity of a ligand to a macromolecular receptor. nih.gov
Molecular docking simulations would place various conformations of this compound into the binding site of a target protein (e.g., a receptor or enzyme). A scoring function then estimates the binding affinity for each pose, predicting the most likely binding orientation. researchgate.netnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the amine group could form hydrogen bonds with acidic residues like aspartate or glutamate, while the aromatic rings could engage in hydrophobic and pi-stacking interactions with residues like phenylalanine or tryptophan. nih.gov Similar docking approaches can be used to investigate potential interactions with DNA, where the molecule might bind in the minor or major groove. sciepub.com
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Predicted Value/Description |
|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol |
| Key Interacting Residues | ASP-121, PHE-250, TRP-301, TYR-305 |
| Types of Interactions | Hydrogen bond between NH₂ and ASP-121; Pi-stacking with PHE-250; Hydrophobic interactions with TRP-301 and TYR-305. |
Computational Reaction Mechanism Studies for Synthetic and Degradative Pathways
Computational chemistry can elucidate the detailed step-by-step mechanisms of chemical reactions, including both the synthesis and degradation of a compound. nih.gov By mapping the reaction pathway, locating transition states, and calculating activation energies, researchers can understand reaction kinetics and predict the most favorable pathways. mdpi.comresearchgate.net
For the synthesis of this compound, computational studies could model potential reaction routes, such as a reductive amination or a nucleophilic aromatic substitution, to identify the most efficient method. By calculating the energy barriers for each step, one can optimize reaction conditions (temperature, catalyst) to maximize the yield of the desired product.
Similarly, studying degradative pathways is crucial for understanding the environmental fate and metabolic profile of the compound. science.gov Computational models can simulate reactions with atmospheric radicals (e.g., OH radicals) or metabolic enzymes (e.g., Cytochrome P450). mdpi.com These studies can predict the primary degradation products and the rates at which they are formed, providing insight into the molecule's stability and potential for bioaccumulation.
Derivation of Molecular Descriptors for Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.compensoft.net The first step in QSAR is to calculate a set of molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. nih.gov
For this compound and its analogs, a wide range of descriptors can be calculated. These fall into several categories:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, measures of molecular shape.
3D Descriptors: Steric parameters (e.g., molar refractivity), solvent-accessible surface area.
Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.
Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Once these descriptors are calculated for a library of related phenoxyphenyl-methanamine compounds with known biological activities, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSAR model. nih.gov This model takes the form of an equation that can predict the activity of new, untested compounds based solely on their calculated descriptors. mdpi.compensoft.net Such models are invaluable for prioritizing which new molecules to synthesize and test in the drug discovery process. nih.gov
Table 3: Selected Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Type | Descriptor Name | Illustrative Value |
|---|---|---|
| Constitutional (1D) | Molecular Weight | 229.28 g/mol |
| Topological (2D) | Topological Polar Surface Area (TPSA) | 44.5 Ų |
| Geometric (3D) | Solvent Accessible Surface Area | 255.7 Ų |
| Electronic | Dipole Moment | 2.15 Debye |
| Hydrophobicity | Calculated LogP (CLogP) | 2.85 |
Mechanistic Pharmacology and Biological Target Identification in Vitro Research
Elucidation of Molecular Mechanisms of Action for [4-(2-Methoxyphenoxy)phenyl]methanamine in Model Systems
The elucidation of a compound's molecular mechanism of action involves a series of experiments in model systems to determine how it exerts its effects at a molecular level. This could involve, for example, studies on its ability to modulate the activity of specific signaling pathways or its interaction with key cellular components. At present, there are no published studies detailing the molecular mechanisms of action for this compound in any model system.
Investigation of Intracellular Signaling Pathway Modulation by this compound (Cellular Models)
Cellular models are used to investigate how a compound affects intracellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and calcium imaging can be employed to assess changes in protein phosphorylation, gene expression, and intracellular messenger concentrations. No studies have been published on the modulation of intracellular signaling pathways by this compound.
Comparative Mechanistic Studies of this compound with Structurally Related Phenoxyphenylmethanamines
Comparative studies with structurally related compounds can provide insights into the structure-activity relationships (SAR) and help to identify the key structural features responsible for biological activity. While the broader class of phenoxyphenyl compounds has been investigated for various biological activities, no direct comparative mechanistic studies involving this compound have been found in the literature.
Assessment of this compound's Interactions with Subcellular Components (e.g., membranes, organelles in vitro)
The interaction of a compound with subcellular components, such as cell membranes and organelles, can influence its bioavailability, metabolism, and mechanism of action. Techniques like fluorescence quenching assays or studies with isolated organelles can be used for this purpose. There is no available data on the interaction of this compound with subcellular components.
Structure Activity Relationship Sar Studies on 4 2 Methoxyphenoxy Phenyl Methanamine Analogues
Rational Design and Synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine Analogues with Targeted Structural Modifications
The rational design of analogues of this compound is centered on systematically altering its constituent parts to understand their contribution to biological activity. This involves the synthesis of a library of related compounds where specific structural features are varied.
In studies of PPMA analogues, the position and nature of substituents on the phenoxy ring have been shown to be critical. For instance, the placement of the methoxy (B1213986) group at the 2-position, as in the parent compound, is a key feature. Modifications have included altering this substitution pattern or introducing other functional groups. Quantitative structure-activity relationship (QSAR) models developed for PPMA compounds have utilized Hammett-type parameters to describe the electron-donating or -withdrawing effects of these substituents. nih.gov These models have demonstrated that such electronic effects can be correlated with activity at certain biological targets. nih.gov
For example, the introduction of electron-withdrawing groups on the phenoxy ring can significantly alter the charge distribution across the ether linkage, which may impact receptor binding affinity or selectivity. Conversely, the addition of bulky substituents could introduce steric hindrance, either enhancing or diminishing activity depending on the topology of the binding site.
Table 1: Hypothetical Substituent Effects on the Methoxy-Phenoxy Moiety This table is illustrative and based on general SAR principles for phenoxyphenyl-methanamine derivatives.
| Substituent at 'A' Ring | Electronic Effect | Potential Impact on Activity |
|---|---|---|
| -OCH3 (at position 2) | Electron-donating | Baseline activity |
| -Cl | Electron-withdrawing | May alter target selectivity |
| -CF3 | Strongly electron-withdrawing | Could significantly modify binding affinity |
| -CH3 | Electron-donating | May enhance activity through hydrophobic interactions |
The phenylmethanamine core, or 'B' ring system, is another focal point for structural modification. Variations here can directly influence how the molecule presents its key interacting groups to a biological target. QSAR studies on the broader PPMA class have also shed light on the importance of this part of the scaffold. nih.gov
Modifications typically involve the introduction of substituents on the phenyl ring or alterations to the methanamine side chain. For the phenyl ring, the size and electronic nature of the substituents are important variables. nih.gov For example, the addition of a methyl or chloro group at different positions can probe the steric and electronic requirements of the binding pocket.
Changes to the aminomethyl group, such as N-alkylation or incorporation into a cyclic system, can affect the basicity (pKa) of the nitrogen atom and its ability to form ionic bonds or hydrogen bonds, which are often critical for receptor recognition.
Table 2: Hypothetical Structural Variations on the Phenylmethanamine Core This table is illustrative and based on general SAR principles for phenoxyphenyl-methanamine derivatives.
| Modification | Structural Change | Potential Influence on Activity |
|---|---|---|
| Phenyl Ring Substitution | Addition of -F, -Cl, -CH3 | Modulation of lipophilicity and electronic properties |
| N-methylation | -NH2 to -NHCH3 | Increased steric bulk, altered basicity |
| N,N-dimethylation | -NH2 to -N(CH3)2 | Further increased steric bulk, potential loss of H-bond donor |
| Side Chain Extension | -CH2NH2 to -(CH2)2NH2 | Changes in distance to key binding features |
In Vitro Biological Profiling of this compound Analogues for Mechanistic Insights
The in vitro biological profiling of this compound analogues is essential to understand their mechanism of action. Based on the SAR of the broader class of phenoxyphenyl-methanamine compounds, these molecules have been evaluated for their activity at monoamine transporters and serotonin (B10506) receptors. nih.gov Specifically, binding and functional assays for the serotonin transporter (SERT) and the 5-HT2A receptor have been areas of focus. nih.gov
By systematically testing a series of analogues with varied substituents on both the methoxy-phenoxy and phenylmethanamine moieties, researchers can determine how these changes affect affinity and functional activity (e.g., agonist, antagonist, or reuptake inhibition). For example, a QSAR study on PPMA compounds found that certain substituents could shift the activity profile, enhancing selectivity for one target over another. nih.gov This type of profiling is crucial for understanding the molecular determinants of target recognition and for designing compounds with a desired pharmacological effect.
Development of SAR Models for Guiding Future Chemical Synthesis and Understanding Molecular Recognition
The data generated from the systematic modification and biological profiling of analogues can be used to develop SAR models. These models can range from qualitative rules to more sophisticated quantitative structure-activity relationship (QSAR) equations. For the phenoxyphenyl-methanamine class of compounds, QSAR models have been successfully developed to correlate physicochemical properties of the substituents with biological activities at targets like 5HT2A and SERT. nih.gov
These models utilize descriptors such as Hammett-type electronic parameters and simple size parameters to elucidate the SAR of the 'A' and 'B' rings. nih.gov Such models have been shown to have predictive power, with reported R² values indicating a good correlation between the descriptors and the observed biological activity. nih.gov These predictive models are valuable tools for guiding the design of new analogues with potentially improved potency or selectivity, thereby prioritizing synthetic efforts.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. Based on the SAR of phenoxyphenyl-methanamine analogues, several key pharmacophoric elements can be identified within the this compound scaffold.
Pharmacophore models for ligands of the 5-HT2A receptor, a potential target for this class of compounds, typically include two aromatic or hydrophobic regions and a basic amine, all with specific spatial relationships. nih.govnih.gov In the context of this compound, these elements would be:
The Methoxy-Phenoxy Group: This constitutes one of the key aromatic/hydrophobic domains. The ether linkage provides a specific conformational flexibility.
The Phenyl Ring of the Phenylmethanamine Moiety: This serves as the second aromatic/hydrophobic region.
The Basic Amine: The primary amine of the methanamine group is a critical feature, likely acting as a hydrogen bond donor and/or forming an ionic interaction with an acidic residue in the target protein.
The distance and relative orientation between these three features are crucial for activity. The diaryl ether scaffold serves to position the two aromatic rings in a specific spatial arrangement, which is a common feature in many neurologically active compounds.
Chemical Reactivity and Reaction Kinetics of 4 2 Methoxyphenoxy Phenyl Methanamine
Investigation of Functional Group Transformations Involving the Methanamine Moiety
The primary amine of the methanamine group is a versatile functional handle for a variety of chemical transformations. As a derivative of benzylamine (B48309), it exhibits typical reactivity for a primary amine, including nucleophilic attack and reactions at the nitrogen atom.
Key transformations include:
N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (often activated with coupling agents) to form the corresponding amides. mdpi.comresearchgate.net These reactions are typically high-yielding and proceed under mild conditions. The rate of reaction can be influenced by the steric bulk of the acylating agent and the solvent polarity.
N-Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. acs.orgnih.gov This can be achieved using alkyl halides, although this method can lead to overalkylation, resulting in a mixture of products including the quaternary ammonium (B1175870) salt. nih.gov Reductive amination with aldehydes or ketones provides a more controlled route to specific secondary or tertiary amines. Catalytic methods using alcohols as alkylating agents, often employing nickel or other transition metal catalysts, represent a more sustainable approach. acs.orgnih.govresearchgate.net
Sulfamation: Reaction with sulfur trioxide amine complexes (e.g., Me₃N·SO₃) can convert the primary amine into a sulfamate. researchgate.net This transformation is relevant in the synthesis of biologically active compounds.
Oxidative Coupling and Dehydrogenation: Under specific catalytic conditions, often involving transition metals like nickel or manganese, benzylamines can undergo oxidative coupling to form imines. researcher.liferesearchgate.net In some cases, this can be followed by further transformations. These reactions highlight the reactivity of the C-H bonds adjacent to the nitrogen atom.
| Reaction Type | Typical Reagents | Product | General Conditions |
|---|---|---|---|
| N-Acylation | Acyl chloride, Anhydride (B1165640) | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |
| N-Alkylation (Direct) | Alkyl halide | Secondary/Tertiary Amine, Quaternary Salt | Base, polar solvent; often results in mixtures |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acid or base catalyst, protic solvent |
| Oxidative Coupling | Transition metal catalyst (e.g., Ni, Mn), Oxidant | Imine | Elevated temperature, inert atmosphere |
Studies on the Stability and Reactivity of the Aryl Ether Linkage under Various Conditions
The diaryl ether linkage in [4-(2-Methoxyphenoxy)phenyl]methanamine is chemically robust and generally unreactive under standard laboratory conditions. libretexts.org Cleavage of this C-O bond requires harsh reaction conditions, typically involving strong acids or potent Lewis acids. masterorganicchemistry.com
Acid-Catalyzed Cleavage: Strong protic acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr), are most effective for cleaving aryl ethers. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile (I⁻ or Br⁻) attacks one of the adjacent carbon atoms. In the case of diaryl ethers, cleavage is difficult because it would require nucleophilic attack on an sp²-hybridized carbon, which is energetically unfavorable. Therefore, diaryl ethers are typically resistant to acid cleavage. libretexts.org The presence of the methoxy (B1213986) group on one ring and the aminomethyl group on the other can influence the electronic properties of the ether oxygen, but cleavage would still require extreme conditions.
Oxidative Cleavage: Certain oxidative conditions can lead to the cleavage of aryl ethers. This can involve enzymatic systems, such as fungal peroxygenases, which can hydroxylate the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal that subsequently decomposes. nih.gov Electrochemical oxidation can also induce coupling reactions on the aromatic rings rather than direct ether cleavage, particularly with methoxy-substituted ethers. rsc.org
Stability: The diaryl ether bond is stable to most reducing agents, bases, and nucleophiles under non-forcing conditions. Its stability makes it a common structural motif in complex organic molecules. The electron-donating methoxy group may slightly increase the electron density on the ether oxygen, potentially affecting its Lewis basicity, but it is unlikely to significantly impact the bond's high intrinsic stability.
Exploration of Oxidation-Reduction Potentials and Pathways for this compound
The electrochemical behavior of this compound is expected to be influenced by both the methanamine and the diaryl ether moieties.
Reduction: The aromatic rings of the diaryl ether could theoretically be reduced, but this typically requires harsh conditions, such as dissolving metal reductions (e.g., Birch reduction) or high-pressure hydrogenation. The electrochemical reduction of substituted benzylamines has been shown to proceed via the formation of solvated electrons, leading to the reduction of the benzene (B151609) ring. tue.nl It is unlikely that the molecule would be easily reduced under standard electrochemical conditions.
| Process | Affected Moiety | Influencing Factors | Expected Behavior |
|---|---|---|---|
| Oxidation | Methanamine, Methoxy-substituted Phenyl Ring | Solvent, pH, Electrode Material | Irreversible oxidation at a positive potential, likely involving the amine or the electron-rich aromatic ring. |
| Reduction | Aromatic Rings | Solvent, Supporting Electrolyte | Reduction is expected only at very negative potentials, likely leading to hydrogenation of the aromatic rings. |
Acid-Base Reactivity and Protonation State Influence on Chemical Behavior
The most significant acid-base characteristic of this compound is the basicity of the primary amine group.
Basicity and pKa: The methanamine group is basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of benzylamine is approximately 9.33. nih.govechemi.comdrugbank.com This indicates that at physiological pH (~7.4), the amine will exist predominantly in its protonated, cationic form (benzylaminium). In solutions with pH values significantly above 9.33, the neutral amine form will dominate.
Nucleophilicity: In its neutral form (at high pH), the amine is a good nucleophile and will readily participate in acylation and alkylation reactions. mdpi.comacs.org When protonated (at low pH), the nitrogen lone pair is no longer available, and the nucleophilicity of the amine is completely suppressed.
Ether Stability: Protonation of the amine group introduces a positive charge on the molecule. This electron-withdrawing ammonium group, separated from the ether linkage by a phenyl ring, would have a minor deactivating effect on that ring. However, it is unlikely to significantly alter the stability of the very robust diaryl ether bond under acidic conditions. The initial and key step in acid-catalyzed ether cleavage is the protonation of the ether oxygen itself, which is a much weaker base than the amine. masterorganicchemistry.comacs.org Therefore, in acidic solution, the amine will be fully protonated long before any significant protonation of the ether oxygen occurs.
Photochemical and Thermal Degradation Mechanisms of this compound
The stability of this compound under exposure to light and heat is dependent on the inherent stability of its functional groups.
Photochemical Degradation: Aromatic amines can be susceptible to photodegradation. nih.gov Upon UV irradiation, especially in the presence of a photocatalyst like TiO₂, aromatic amines can be oxidized. sid.irresearchgate.net The degradation pathway often involves the formation of radical species initiated by reaction with photogenerated hydroxyl radicals. nilu.com The primary degradation is likely to occur at the aminomethyl group or the electron-rich aromatic rings. The specific degradation products would depend on the conditions (e.g., presence of oxygen, solvent, photosensitizers), but could include oxidation of the amine to an imine or oxime, or hydroxylation of the aromatic rings.
Thermal Degradation: Diaryl ethers are known for their high thermal stability. The thermal decomposition of benzylamine derivatives often involves homolytic cleavage of C-N or C-H bonds at high temperatures. Studies on related O-benzyl ketoxime ethers show that thermal decomposition can proceed via homolytic scission of the N-O and O-C bonds. sci-hub.secanada.ca For this compound, the weakest bonds susceptible to thermal cleavage would likely be the C-N bond and the benzylic C-H bonds of the methanamine group. The diaryl ether linkage would require significantly higher temperatures to undergo homolysis. Degradation would likely be initiated by the loss of the amino group or hydrogen abstraction from the benzylic position, leading to the formation of radical intermediates that could subsequently recombine or propagate further decomposition.
Advanced Analytical Methodologies for Research and Discovery
Development of Hyphenated Analytical Techniques (e.g., LC-MS/NMR, GC-MS/MS) for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing [4-(2-Methoxyphenoxy)phenyl]methanamine and its analogues. ajpaonline.comiipseries.orgchemijournal.com These techniques provide both separation of individual components and their structural identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of non-volatile and thermally labile compounds like this compound. A multi-residue analytical method using LC-MS/MS has been developed for the determination of various illicit phenethylamines in complex biological matrices, demonstrating the technique's suitability for analogous compounds. nih.gov For instance, in a study on a closely related N-methoxybenzyl (NBOMe) compound, 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe), LC-high resolution-MS/MS was successfully employed to identify 69 phase I and phase II metabolites in rat urine and human liver S9 incubates. nih.gov This highlights the capability of LC-HR-MS/MS to elucidate metabolic pathways and identify novel derivatives of this compound in biological samples. The high resolution and accuracy of the mass spectrometer allow for the determination of elemental compositions and the structural elucidation of unknown metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of analytical chemistry, particularly for volatile and semi-volatile compounds. ajpaonline.com While this compound itself may have limited volatility, derivatization can be employed to enhance its amenability to GC-MS analysis. Chemical derivatization with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) has been successfully used for the GC-MS analysis of related phenethylamine (B48288) analogues. researchgate.net This approach not only increases volatility but also introduces specific fragmentation patterns that aid in structural confirmation. GC-MS and tandem GC-MS/MS offer high chromatographic resolution and sensitive detection, making them suitable for the identification and quantification of this compound and its impurities in various samples. actascientific.com
The integration of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides an unparalleled level of structural information directly from the separated components of a mixture. chemijournal.com This technique is particularly valuable for the unambiguous identification of novel analogues or degradation products of this compound without the need for prior isolation.
| Technique | Application for this compound Analysis | Key Advantages | Reference Example |
| LC-MS/MS | Identification and quantification of the parent compound and its metabolites in biological fluids. | High sensitivity, high selectivity, structural elucidation of metabolites. | Analysis of 4-EA-NBOMe metabolites in rat urine and human liver S9 incubates. nih.gov |
| GC-MS/MS | Analysis of volatile derivatives for impurity profiling and quantitative analysis. | High resolution, sensitive detection, established libraries for spectral matching. | Analysis of heptafluorobutyric anhydride (HFBA) derivatives of related phenethylamines. researchgate.net |
| LC-NMR | Unambiguous structural elucidation of unknown analogues and impurities in complex mixtures. | Provides detailed structural information without the need for isolation. | General application for the analysis of complex mixtures. chemijournal.com |
Application of Electrochemical Methods for Mechanistic Studies and Sensing Capabilities
Electrochemical methods offer a powerful and often cost-effective approach to investigate the redox properties of molecules, elucidate reaction mechanisms, and develop sensitive analytical sensors. For this compound, which contains electroactive moieties such as the phenoxy and phenylmethanamine groups, electrochemical techniques can provide valuable insights.
Mechanistic studies of the electrochemical oxidation of aniline (B41778) derivatives and aliphatic amines have been reported, providing a foundation for understanding the potential redox pathways of this compound. mdpi.com The oxidation of the amine group can proceed through various intermediates, and the presence of the methoxyphenoxy group will influence the electron transfer processes. Cyclic voltammetry and other voltammetric techniques can be employed to determine oxidation and reduction potentials, the number of electrons transferred, and the stability of the resulting radical ions or other intermediates. Such studies are crucial for predicting the metabolic fate of the compound and understanding its potential interactions in biological systems.
The development of electrochemical sensors for the detection of phenolic compounds is a well-established field. mdpi.com Given the phenolic ether linkage in this compound, sensors designed for phenolic compounds could potentially be adapted for its detection. These sensors often utilize modified electrodes with nanomaterials or specific recognition elements to enhance sensitivity and selectivity. An electrochemical sensor based on a micron-sized metal-organic framework has been developed for the sensitive detection of dopamine, a structurally related neurotransmitter, highlighting the potential for creating sensors for this compound. nih.gov Such sensors could be valuable for rapid and on-site analysis in various applications.
| Electrochemical Method | Application for this compound | Information Gained |
| Cyclic Voltammetry | Mechanistic studies of redox behavior. | Oxidation/reduction potentials, electron transfer kinetics, stability of intermediates. |
| Amperometry/Voltammetry | Development of electrochemical sensors. | Quantitative detection at low concentrations. |
| Potentiometry | Ion-selective electrode development. | Specific and sensitive detection in various samples. |
High-Throughput Analytical Platforms for Screening Libraries of this compound Analogues
High-throughput screening (HTS) is a critical component of modern drug discovery and materials science, enabling the rapid evaluation of large libraries of compounds for desired properties. For the discovery of novel this compound analogues with specific biological activities or material characteristics, HTS platforms are essential. enamine.netspringernature.com
These platforms typically involve the miniaturization of assays into microplate formats (e.g., 96-, 384-, or 1536-well plates) and the use of robotic liquid handling systems for precise and rapid dispensing of reagents and test compounds. A wide range of detection methods can be employed in HTS, including fluorescence, luminescence, absorbance, and mass spectrometry.
For screening libraries of this compound analogues, various assay formats could be developed. For example, cell-based assays could be used to assess the biological activity of the compounds on specific cellular targets. Biochemical assays could measure the inhibition or activation of a particular enzyme. High-throughput mass spectrometry (HT-MS) can also be used as a primary screening tool, offering label-free detection and the ability to analyze complex mixtures. Furthermore, high-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) can be a powerful tool for identifying compounds that bind to a specific protein target. nih.gov
| HTS Platform | Assay Principle | Application for this compound Analogues |
| Fluorescence-Based Assays | Measurement of changes in fluorescence intensity, polarization, or resonance energy transfer. | Screening for compounds that interact with fluorescently labeled biological targets. |
| Luminescence-Based Assays | Detection of light produced by a chemical or enzymatic reaction. | Reporter gene assays to measure the effect of compounds on gene expression. |
| High-Throughput Mass Spectrometry (HT-MS) | Rapid analysis of samples directly from microplates. | Label-free screening for enzyme inhibitors or compounds that bind to a target. |
| High-Throughput NMR (HTS by NMR) | Detection of ligand binding to a protein target by observing changes in the protein's NMR spectrum. | Fragment-based screening to identify small molecules that bind to a target protein. |
Chromatographic Enantioseparation Techniques for Chiral Analogues or Impurities (if relevant)
Chirality plays a crucial role in the activity of many biologically active molecules. If this compound or its analogues possess a stereocenter, the separation of the enantiomers is critical for understanding their individual pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for enantioseparation. phenomenex.com
A variety of CSPs are commercially available, with polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose (B160209), being particularly versatile. For instance, a method for the simultaneous determination of the enantiomers and impurities of escitalopram (B1671245) was developed using a cellulose tris(3,5-dimethylphenylcarbamate)-based chiral column in reversed-phase mode. nih.gov Similarly, the enantioselective determination of chlorpheniramine (B86927) enantiomers in pharmaceutical formulations has been achieved using an amylose tris(3,5-dimethylphenylcarbamate) column. dergipark.org.tr These examples demonstrate the utility of polysaccharide-based CSPs for the separation of chiral amines and related structures. The selection of the appropriate CSP and mobile phase is often an empirical process, guided by the structural features of the analyte.
Gas Chromatography (GC) with chiral stationary phases can also be employed for the enantioseparation of volatile chiral compounds. Derivatization of the amine group in chiral analogues of this compound can be used to improve their volatility and chromatographic behavior on chiral GC columns.
| Technique | Chiral Stationary Phase (CSP) Example | Mode of Separation | Application for Chiral Analogues |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Reversed-Phase, Normal-Phase, Polar Organic | Separation and quantification of enantiomers in bulk drug substances and formulations. |
| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase | Enantioselective determination in pharmaceutical dosage forms. |
| Chiral GC | Cyclodextrin-based CSPs | Gas-Solid Chromatography | Separation of volatile chiral amine derivatives. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Methodologies for Sustainable Production of [4-(2-Methoxyphenoxy)phenyl]methanamine
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For a molecule like this compound, which combines a diaryl ether and a secondary amine, several promising avenues for sustainable production can be envisioned.
Conventional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper catalysts. researchgate.netacs.org Similarly, the synthesis of secondary amines can involve multiple steps and the use of hazardous reagents. Future research should focus on overcoming these limitations.
Green Chemistry Approaches:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of diaryl ethers and amines, often in the absence of solvents, leading to higher yields and shorter reaction times. nih.gov
Continuous Flow Synthesis: The use of continuous flow reactors offers precise control over reaction parameters, enhancing safety and scalability. vapourtec.comresearchgate.netresearchgate.netacs.org This methodology has been successfully applied to the synthesis of N-methyl secondary amines and could be adapted for the production of this compound.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Biocatalytic methods, such as those employing transaminases or imine reductases, could be explored for the asymmetric synthesis of chiral derivatives of this compound. nih.govbeilstein-journals.org
Advanced Catalytic Systems:
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Chan-Lam coupling, provide versatile and efficient methods for the formation of C-N and C-O bonds, respectively, under milder conditions than traditional methods. rsc.orgorganic-chemistry.org
Nickel Catalysis: The use of nickel catalysts in borrowing hydrogen-based alkylation of amines presents an attractive approach for the synthesis of primary and secondary amines from alcohols and ammonia (B1221849) sources. acs.org
By exploring these innovative synthetic strategies, the production of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.
Deeper Elucidation of Biological Interactions at the Atomic Level
Understanding how a molecule interacts with its biological targets at the atomic level is crucial for rational drug design and the development of new therapeutic agents. For this compound, a key area of future research will be the detailed characterization of its interactions with biologically relevant macromolecules.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structures of ligand-receptor complexes. These methods can provide precise information about the binding mode, orientation, and conformational changes that occur upon binding, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern molecular recognition.
Given that structurally related diaryl ether compounds have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties, it is plausible that this compound may also interact with various biological targets. acs.orgresearchgate.netnih.gov Future research should aim to identify these targets and then use structural biology techniques to understand the interactions in atomic detail. This knowledge will be invaluable for optimizing the potency and selectivity of this compound-based compounds.
Expansion of Structure-Activity Relationship Studies to Untapped Biological Systems (In Vitro)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the phenoxyphenyl-methanamine (PPMA) class of compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed to evaluate their activities at serotonin (B10506) receptors and transporters. nih.gov
Future research should build upon this foundation by expanding SAR studies of this compound and its analogs to a broader range of biological systems in vitro. The diaryl ether motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological effects, including anti-inflammatory, antimalarial, and herbicidal activities. acs.org
A systematic investigation of how modifications to the structure of this compound affect its activity in various assays could uncover novel therapeutic applications. This could involve:
Synthesis of Analog Libraries: Creating a diverse library of derivatives with variations in the substitution patterns on both aromatic rings, as well as modifications to the amine functionality.
High-Throughput Screening: Testing these analogs against a wide array of biological targets, such as enzymes, receptors, and ion channels, to identify new biological activities.
Investigation of Untapped Biological Systems: Exploring the effects of these compounds in disease models for which diaryl ether-containing molecules have shown promise, such as parasitic infections and various types of cancer. nih.govnih.gov
These expanded SAR studies will be instrumental in identifying lead compounds for further development and in understanding the molecular features that govern the biological activity of this chemical class.
Integration of this compound into Advanced Materials Research or Sensor Development
The unique photophysical properties of aromatic compounds containing heteroatoms make them attractive candidates for applications in materials science, particularly in the development of fluorescent sensors. The diaryl ether scaffold, for instance, has been incorporated into fluorescent probes for the detection of various analytes. nih.govrsc.org
Future research could explore the potential of this compound as a building block for advanced materials or as a component of fluorescent sensors. The presence of the methoxy (B1213986) and amine groups offers opportunities for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.
Potential research directions include:
Development of Fluorescent Probes: Investigating the intrinsic fluorescence of this compound and its derivatives and exploring their potential as sensors for metal ions, anions, or biologically relevant molecules. fluorescentsensors.comtaylorfrancis.com
Incorporation into Polymers: Polymerizing derivatives of this compound to create new materials with interesting optical or electronic properties.
Design of Chemosensors: Modifying the structure to create selective chemosensors for specific analytes, leveraging the binding capabilities of the amine and ether functionalities.
By exploring these avenues, the utility of this compound could be extended beyond the realm of biology and into the field of materials science.
Development of Predictive Computational Models for this compound's Reactivity and Biological Activity
Computational modeling has become an indispensable tool in modern chemical and biological research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, the development of predictive computational models could significantly accelerate its investigation and application.
Predicting Reactivity:
Computational models, such as those based on density functional theory (DFT), can be used to predict the reactivity of this compound in various chemical transformations. nih.gov This can aid in the design of more efficient synthetic routes and in understanding potential degradation pathways.
Predicting Biological Activity:
Quantitative Structure-Activity Relationship (QSAR) Models: As has been done for related phenoxyphenyl-methanamines, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs to the active sites of biological targets. researchgate.netresearchgate.netnih.govekb.egmdpi.commdpi.com This information can guide the design of more potent and selective inhibitors.
Machine Learning Models: Advanced machine learning algorithms can be trained on existing data to develop predictive models for a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net
By leveraging the power of computational chemistry and machine learning, the exploration of this compound's chemical and biological space can be conducted more efficiently and with a higher degree of predictability.
Q & A
Q. How can researchers design a synthetic route for [4-(2-Methoxyphenoxy)phenyl]methanamine while addressing regioselectivity and amine protection?
Methodological Answer: A robust synthetic approach involves:
- Step 1 : Prepare the phenoxy-linked intermediate via Ullmann coupling between 2-methoxyphenol and a halogenated benzyl precursor (e.g., 4-bromobenzylamine), using a copper catalyst to ensure regioselectivity .
- Step 2 : Protect the primary amine group during coupling using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions .
- Step 3 : Deprotect the amine under mild acidic conditions (e.g., TFA for Boc) and purify via column chromatography or recrystallization. Validate purity using HPLC (>95%) and NMR .
Q. What are the critical storage conditions to ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in a refrigerated environment to minimize thermal degradation .
- Moisture Control : Use airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the methoxy or amine groups .
- Light Exposure : Protect from UV light by using amber glassware or opaque containers, as aryl ethers are prone to photodegradation .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Identify characteristic peaks:
- Aromatic protons (δ 6.8–7.4 ppm, multiplet for substituted benzene rings).
- Methoxy group (δ ~3.8 ppm, singlet).
- Benzylic amine protons (δ ~1.5–2.5 ppm, broad if unmodified) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error.
- IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., pKa, logP) for this compound?
Methodological Answer:
- pKa Determination : Use potentiometric titration in a mixed solvent system (e.g., water:methanol 1:1) at 25°C, standardized with reference buffers. Compare results with computational models (e.g., ACD/Labs) to identify outliers .
- logP Measurement : Perform shake-flask partitioning between octanol and water, followed by UV-Vis quantification. Validate with reversed-phase HPLC retention times .
- Contradiction Analysis : Cross-reference experimental conditions (e.g., temperature, ionic strength) and calibrate instruments using certified standards .
Q. What strategies are effective for assessing the biological activity of this compound in vitro?
Methodological Answer:
- Receptor Binding Assays : Screen for affinity against GPCRs (e.g., serotonin or adrenergic receptors) using radioligand displacement (e.g., [³H]-LSD for 5-HT receptors) .
- Cell Viability Tests : Use MTT assays in neuronal or cancer cell lines to evaluate cytotoxicity (IC50) and dose-response curves .
- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle-only samples to validate assay specificity .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Catalyst Optimization : Replace homogeneous catalysts (e.g., CuI) with heterogeneous alternatives (e.g., immobilized Cu on silica) to improve recyclability .
- Solvent Selection : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity and simplify purification .
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. What analytical methods are suitable for detecting degradation products of this compound under stressed conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 1–2 weeks .
- LC-MS/MS Analysis : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify degradation products (e.g., hydrolyzed amine or demethylated derivatives) .
- Stability-Indicating Assays : Validate method specificity by spiking with known impurities and ensuring baseline separation .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant suits if handling bulk quantities .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
